Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)-

Übersicht

Beschreibung

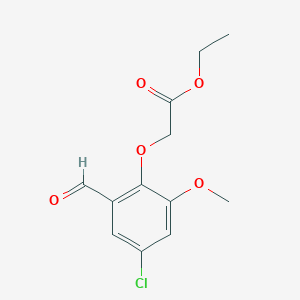

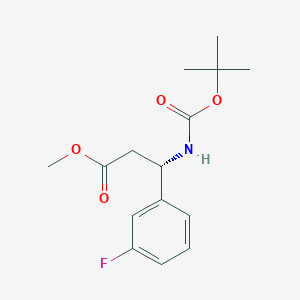

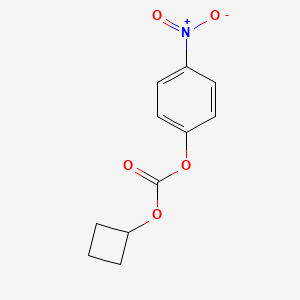

Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)-, commonly known as BEM, is a derivative of benzene. It contains a total of 27 atoms; 14 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- includes a benzene ring with ethoxy and hydroxymethyl functional groups . The exact 3D molecular structure can be generated based on quantum chemical computations .Chemical Reactions Analysis

While specific chemical reactions involving Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- are not detailed in the literature, benzene derivatives in general can undergo a variety of reactions. These include nucleophilic substitution reactions and reactions at the benzylic position .Physical And Chemical Properties Analysis

Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- has a molecular weight of 182.22 g/mol. As a derivative of benzene, it likely shares some physical and chemical properties with benzene, which is a nonpolar molecule and usually a colorless liquid .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

Hyperbranched Poly(ester)s Synthesis

The compound is involved in the synthesis of hyperbranched poly(ester)s with pendant primary hydroxy groups. These polymers exhibit solubility in various solvents and have glass transition temperatures ranging from 59 to 131 °C (Nishikubo, Kudo, & Nakagami, 2006).

Supramolecular Liquid-Crystalline Networks

The compound is utilized in the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, forming supramolecular liquid-crystalline networks. This process results in the creation of structures such as smectic A and nematic phases (Kihara, Kato, Uryu, & Fréchet, 1996).

Polyether Synthesis with Pendant Hydroxyl Groups

The compound is used in the polyaddition of bis(oxetane)s with bis(phenol)s, leading to high molecular weight polymers with pendant primary hydroxyl groups. These polymers are obtained with high yields and confirmed through spectroscopic methods (Nishikubo, Kameyama, Ito, Nakajima, & Miyazaki, 1999).

Molecular Synthesis and Analysis

Macrocyclic Compound Synthesis

The compound is used in the synthesis of macrocycles, showing selective extraction properties and complexation abilities with metal cations. These macrocycles are explored for their binding and transport properties of metal ions (Kumar, Singh, & Singh, 1992).

Biobased Polyester Synthesis

It's used in enzymatic polymerization with various diacid ethyl esters to produce biobased furan polyesters. These polyesters are studied for their chemical structures and physical properties, indicating the potential in sustainable material development (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Synthesis of Uridine Phosphorylase Inhibitors

The compound is involved in the synthesis of nucleosides that are potent inhibitors of uridine phosphorylase, indicating potential therapeutic applications. These compounds are also noted for their high water solubility, which is crucial for pharmaceutical formulations (Lin & Liu, 1985).

Eigenschaften

IUPAC Name |

[3-ethoxy-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-13-10-4-8(6-11)3-9(5-10)7-12/h3-5,11-12H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDXNDNZCMCLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)